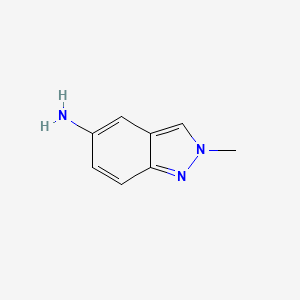

2-methyl-2H-indazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIJVSMBCITEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363434 | |

| Record name | 2-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60518-59-4 | |

| Record name | 2-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methylindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-methyl-2H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Medicinal Chemistry

2-methyl-2H-indazol-5-amine, a seemingly unassuming aromatic amine, holds a significant position as a pivotal intermediate in the landscape of modern drug discovery and development. Its unique structural scaffold, featuring a methylated indazole core with a strategically placed amino group, offers a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive exploration of the chemical properties, synthesis, reactivity, and analytical characterization of this important compound. By understanding the fundamental chemistry of this compound, scientists can unlock its full potential in the rational design and synthesis of next-generation therapeutics.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and formulation. These properties dictate its behavior in various chemical and biological environments.

| Property | Value | Source(s) |

| CAS Number | 60518-59-4 | [1] |

| Molecular Formula | C₈H₉N₃ | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| Appearance | Typically a solid | [2] |

| Melting Point | 125 °C | [1] |

| Boiling Point (Predicted) | 354.8 ± 15.0 °C | [1] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 3.65 ± 0.10 | [1] |

| LogP (Predicted) | 1.73670 | [1] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C |

Note: Predicted values are computationally derived and should be used as an estimation. Experimental verification is recommended for critical applications.

Synthesis and Purification: From Precursor to Product

The primary and most cited route to this compound is through the reduction of its nitro precursor, 2-methyl-5-nitro-2H-indazole.[1] This transformation is a cornerstone of aromatic amine synthesis and can be achieved through various established methods, with catalytic hydrogenation being a common and efficient choice.

Synthetic Pathway Overview

The synthesis initiates with the commercially available 5-nitroindazole, which is first methylated to yield a mixture of 1-methyl-5-nitro-1H-indazole and the desired 2-methyl-5-nitro-2H-indazole. The regioselectivity of this alkylation can be influenced by the choice of base and solvent. Following separation of the isomers, the 2-methyl-5-nitro-2H-indazole is then reduced to the target amine.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol provides a detailed methodology for the reduction of 2-methyl-5-nitro-2H-indazole to this compound using palladium on carbon as a catalyst. This method is often preferred due to its high yield and clean reaction profile.[1]

Materials:

-

2-methyl-5-nitro-2H-indazole

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

10% Palladium on activated charcoal (Pd/C)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

Procedure:

-

Vessel Preparation: In a hydrogenation vessel, add 2-methyl-5-nitro-2H-indazole.

-

Solvent Addition: Add a mixture of methanol and dichloromethane to dissolve the starting material. The ratio can be optimized, but a 1:1 mixture is a good starting point.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution under a stream of inert gas. The amount of catalyst is typically 5-10 mol% relative to the substrate.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or as indicated by safety protocols for the equipment).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol or dichloromethane to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The successful synthesis can be confirmed by comparing the physical and spectral data of the product with known values. A sharp melting point and the absence of the nitro group signal in the IR spectrum are initial indicators of a successful reduction.

Spectroscopic Characterization: The Molecular Fingerprint

While a comprehensive, publicly available dataset of the complete spectral analysis for this compound is not readily found in peer-reviewed literature, this section outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds. Researchers should perform their own analyses for definitive characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the indazole ring.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The specific splitting patterns will depend on their positions relative to each other and the amino group.

-

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen at the 2-position is expected, likely in the δ 3.5-4.5 ppm region.

-

Amine Protons: A broad singlet for the two amine protons is anticipated, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: The six carbons of the benzene ring and the two carbons of the pyrazole ring will resonate in the aromatic region (typically δ 100-150 ppm).

-

N-Methyl Carbon: A signal for the methyl carbon attached to the nitrogen will appear in the aliphatic region (typically δ 30-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: The amine group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is indicative of a primary amine.

-

C-H Stretching: Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring and indazole ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₈H₉N₃. Fragmentation patterns can provide further structural information.

Chemical Reactivity: A Hub for Molecular Elaboration

The chemical reactivity of this compound is defined by the interplay of its two key functional groups: the aromatic amine and the indazole ring system. The methyl group at the N-2 position fixes the tautomeric form, influencing the electronic properties and steric environment of the molecule.

Caption: Key reaction types of this compound.

Reactions of the Amino Group

The primary amino group at the 5-position is a nucleophilic center and a site for a variety of chemical transformations, making it a valuable handle for introducing diverse functionalities.

-

Acylation: The amine readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This is a common strategy for introducing a wide range of substituents.

-

Alkylation: The amino group can be alkylated using alkyl halides or other electrophilic alkylating agents.

-

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, and hydroxyl groups.

Electrophilic Aromatic Substitution

The indazole ring is an aromatic system that can undergo electrophilic substitution. The amino group is a strong activating group and will direct incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amino group (C4 and C6) are the most likely sites for substitution.

Applications in Drug Discovery and Materials Science

The utility of this compound as a synthetic intermediate is underscored by its appearance in numerous patents and scientific publications. Its structural features make it a valuable building block for the synthesis of compounds targeting a range of biological targets.

-

Kinase Inhibitors: The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[3] The amino group of this compound serves as a key attachment point for pharmacophores that interact with the hinge region of various kinases.

-

Lysine-Specific Demethylase-1 (LSD1) Inhibitors: This compound has been cited as an intermediate in the synthesis of inhibitors of LSD1, an enzyme implicated in cancer.[1]

-

Fluorophores: Derivatives of this compound have been explored in the development of novel fluorophores, indicating its potential in the field of materials science and bio-imaging.[1]

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Hazard Statement Codes (from supplier information):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statement Codes (from supplier information):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion: A Versatile Scaffold for Future Innovation

This compound stands as a testament to the importance of well-characterized chemical building blocks in advancing scientific research. Its robust synthesis, predictable reactivity, and strategic placement of functional groups make it an invaluable tool for medicinal chemists and materials scientists. As the quest for novel therapeutics and functional materials continues, a deep understanding of the chemical properties of intermediates like this compound will remain a critical driver of innovation. This guide has aimed to provide a comprehensive foundation for researchers to confidently and effectively utilize this versatile molecule in their endeavors.

References

A Spectroscopic Guide to 2-methyl-2H-indazol-5-amine: In-Depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-methyl-2H-indazol-5-amine (CAS 60518-59-4), a key intermediate in pharmaceutical and fine chemical synthesis.[1] Understanding the spectral signature of this molecule is fundamental for its identification, purity assessment, and the successful development of novel therapeutics. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering both theoretical interpretation and practical guidance for laboratory professionals.

Introduction to this compound

This compound, with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol , is a heterocyclic amine built upon the indazole scaffold.[1][2] The indazole ring system is a "privileged" structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][4] The specific substitution pattern of this compound, with a methyl group on one of the nitrogen atoms and an amine group on the benzene ring, imparts distinct chemical properties that are reflected in its spectroscopic data. The synthesis of this compound often involves the reduction of its precursor, 2-methyl-5-nitro-2H-indazole.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amine protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing character of the indazole ring system.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~8.0 | Singlet | 1H |

| H-4 | ~6.8 | Doublet | 1H |

| H-6 | ~7.0 | Doublet of doublets | 1H |

| H-7 | ~7.5 | Doublet | 1H |

| -NH₂ | ~3.5 - 5.0 | Broad singlet | 2H |

| -CH₃ | ~4.1 | Singlet | 3H |

Interpretation and Rationale:

-

Aromatic Protons (H-3, H-4, H-6, H-7): The protons on the indazole ring system will appear in the aromatic region of the spectrum. The H-3 proton is expected to be the most downfield-shifted aromatic proton due to its proximity to the nitrogen atoms of the pyrazole ring. The protons on the benzene ring (H-4, H-6, and H-7) will show characteristic splitting patterns based on their coupling with neighboring protons. The electron-donating amino group at the C-5 position will cause an upfield shift for the ortho (H-4 and H-6) and para (not present) protons compared to the unsubstituted indazole.

-

N-Methyl Protons (-CH₃): The three protons of the N-methyl group are chemically equivalent and will therefore appear as a sharp singlet. Its chemical shift will be influenced by the adjacent nitrogen atom.

-

Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet.[5] The chemical shift of the -NH₂ protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding.[5] The signal may also be exchanged with D₂O, which can be a useful diagnostic tool.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~125 |

| C-3a | ~120 |

| C-4 | ~110 |

| C-5 | ~145 |

| C-6 | ~115 |

| C-7 | ~122 |

| C-7a | ~150 |

| -CH₃ | ~35 |

Interpretation and Rationale:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms and the amino substituent. The carbon atom bearing the amino group (C-5) is expected to be significantly deshielded. The other aromatic carbons will resonate in the typical range for substituted indazoles.

-

N-Methyl Carbon (-CH₃): The carbon of the N-methyl group will appear in the aliphatic region of the spectrum at a characteristic chemical shift.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[6]

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium-Strong |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch | Medium |

| 1620 - 1580 | N-H bend (scissoring) | Strong |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1300 - 1200 | Aromatic C-N stretch | Strong |

Interpretation and Rationale:

-

N-H Vibrations: The most characteristic feature of the IR spectrum of a primary amine is the presence of two N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[5] A strong N-H bending (scissoring) vibration is also expected around 1620-1580 cm⁻¹.[5]

-

C-H Vibrations: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching. The aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be observed below 3000 cm⁻¹.[7]

-

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.[7]

-

C-N Vibrations: A strong absorption corresponding to the aromatic C-N stretching vibration is expected in the 1300-1200 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy (ATR):

-

Background Spectrum: Record a background spectrum of the clean and empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry is a common technique.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 147 | Molecular ion (M⁺) |

| 132 | [M - CH₃]⁺ |

| 118 | [M - N₂H]⁺ |

| 91 | [C₆H₅N]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound, which is 147.18 g/mol .[2] The presence of an odd number of nitrogen atoms (three in this case) will result in an odd nominal molecular weight, which is consistent with the "nitrogen rule".[5]

-

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon electron impact. Common fragmentation pathways may include the loss of the methyl group (resulting in a peak at m/z 132), and cleavage of the pyrazole ring.

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Ionize the sample using a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Synthesis and Spectroscopic Workflow

The synthesis and spectroscopic characterization of this compound typically follows a logical workflow.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint for its unambiguous identification and characterization. A combined analysis of NMR, IR, and MS spectra allows for the complete structural elucidation and purity assessment of this important synthetic intermediate. The information presented in this guide is intended to assist researchers and drug development professionals in their work with this versatile molecule, facilitating the advancement of new chemical entities with therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy Quality this compound 60518-59-4 In Stock with Immediately Delivery [whsysbio.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Isomerism and Stability of Methylated 5-Aminoindazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The biological activity of these compounds is intrinsically linked to their specific isomeric form. For N-alkylated indazoles, the substitution pattern on the pyrazole ring—specifically, whether the alkyl group is attached to the N-1 or N-2 position—gives rise to distinct regioisomers with unique physicochemical and pharmacological profiles. This guide provides a comprehensive technical analysis of the isomerism and relative stability of 2-methyl-2H-indazol-5-amine and its regioisomer, 1-methyl-1H-indazol-5-amine. We will delve into the fundamental principles governing their stability, methods for their selective synthesis, and the spectroscopic techniques essential for their unambiguous characterization.

The Fundamental Isomerism of N-Methylated Indazoles: Beyond Tautomerism

For the parent indazole molecule, annular tautomerism describes the equilibrium between the 1H- and 2H-forms, which arise from the migration of a proton between the two nitrogen atoms of the pyrazole ring.[2] It is well-established, through both experimental and theoretical studies, that the 1H-tautomer is the thermodynamically more stable form.[2][3] This increased stability is often attributed to its benzenoid electronic structure, in contrast to the quinonoid nature of the 2H-tautomer.[3]

When a methyl group is introduced onto one of the nitrogen atoms, this proton migration is no longer possible. Instead of tautomers, we have two distinct and separable regioisomers: 1-methyl-1H-indazole and 2-methyl-2H-indazole. The core of our investigation, this compound, is one such regioisomer. Its stability and properties are best understood in direct comparison to its counterpart, 1-methyl-1H-indazol-5-amine.

Caption: Regioisomers of Methylated 5-Aminoindazole.

Thermodynamic Stability: A Comparative Analysis

The foundational principle of indazole stability generally favors the 1H isomer. Experimental and theoretical studies on the parent 1-methyl- and 2-methylindazoles have shown that 1-methylindazole is more stable by approximately 3.2 kcal/mol.[4] This energetic preference for the N-1 substituted isomer is a critical consideration in both synthesis and biological activity.

Strategic Synthesis of Regioisomers

The synthesis of a specific N-methylated indazole isomer requires careful control over reaction conditions to favor either kinetic or thermodynamic control. Generally, the alkylation of an NH-indazole can lead to a mixture of both N-1 and N-2 products.[5]

Synthesis of this compound

A common and effective strategy for the synthesis of this compound involves a two-step process starting from 5-nitro-1H-indazole. This approach leverages the directing effects of the nitro group and subsequent reduction.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Methylation of 5-Nitro-1H-indazole:

-

To a solution of 5-nitro-1H-indazole in a suitable solvent such as DMF, add a base (e.g., K2CO3 or NaH) at room temperature.

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting mixture of 1-methyl- and 2-methyl-5-nitroindazole isomers by column chromatography to isolate the desired 2-methyl-5-nitro-2H-indazole.

-

-

Reduction of the Nitro Group:

-

Dissolve the purified 2-methyl-5-nitro-2H-indazole in a solvent such as ethanol or methanol.

-

Add a catalyst, typically 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is fully converted.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

Synthesis of 1-Methyl-1H-indazol-5-amine

The synthesis of the 1-methyl isomer can also be achieved from 5-nitro-1H-indazole, often by modifying the alkylation conditions to favor the thermodynamically preferred N-1 position.[6] Alternatively, direct synthesis from different starting materials can provide a more regioselective route. A common method involves the cyclization of appropriately substituted precursors.

Experimental Protocol: Synthesis of 1-Methyl-1H-indazol-5-amine

-

From 5-Nitro-1H-indazole (Alkylation):

-

Similar to the synthesis of the 2-methyl isomer, 5-nitro-1H-indazole can be methylated. By carefully selecting the base and solvent system (e.g., NaH in THF), the formation of the N-1 isomer can be favored.[6]

-

The resulting 1-methyl-5-nitro-1H-indazole is then isolated and reduced to 1-methyl-1H-indazol-5-amine using the same procedure as for the 2-methyl isomer (Pd/C, H2).

-

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between the 1-methyl and 2-methyl isomers of 5-aminoindazole. The chemical shifts of the protons and carbons in the indazole ring system are highly sensitive to the position of the methyl group.

Comparative NMR Data

The following table summarizes the expected key differences in the 1H and 13C NMR spectra of the two isomers. The chemical shifts are indicative and can vary based on the solvent and concentration.

| Nucleus | 1-Methyl-1H-indazol-5-amine (ppm) | This compound (ppm) | Key Differentiating Feature |

| 1H NMR | |||

| N-CH3 | ~3.8-4.0 | ~4.1-4.3 | The N-CH3 signal of the 2-methyl isomer is typically downfield compared to the 1-methyl isomer. |

| H-3 | ~7.8-8.0 | ~8.0-8.2 | The H-3 proton in the 2H-isomer is generally more deshielded. |

| Aromatic Protons | Complex pattern | Complex pattern | The overall pattern of the aromatic protons will differ significantly between the two isomers. |

| 13C NMR | |||

| N-CH3 | ~35-37 | ~40-42 | Similar to the proton NMR, the carbon of the N-CH3 group in the 2-methyl isomer is downfield. |

| C-3 | ~133-135 | ~125-127 | The chemical shift of C-3 is a very reliable indicator of the substitution pattern. |

| C-7a | ~140-142 | ~148-150 | C-7a is also significantly affected by the position of the methyl group. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the indazole derivative in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Set appropriate spectral width and acquisition time.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the chemical shifts to the residual solvent peak.

-

Compare the observed chemical shifts, particularly for the N-CH3, H-3, and C-3 signals, with known data for 1- and 2-substituted indazoles to confirm the isomeric identity.

-

Conclusion

The distinction between 1-methyl-1H-indazol-5-amine and this compound is a critical aspect of their chemistry and pharmacology. While the 1-methyl isomer is thermodynamically more stable, synthetic routes can be tailored to selectively produce the 2-methyl isomer. Unambiguous characterization, primarily through NMR spectroscopy, is essential for any research or development involving these compounds. A thorough understanding of their relative stability and spectroscopic signatures provides a solid foundation for their application in drug discovery and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-METHYL-5-NITRO-2H-INDAZOLE(5228-48-8) 1H NMR [m.chemicalbook.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. rsc.org [rsc.org]

- 5. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Synthesis of 2-methyl-2H-indazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-methyl-2H-indazol-5-amine, a crucial intermediate in pharmaceutical development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic strategies, focusing on the prevalent and efficient pathway commencing from 5-nitroindazole. This guide delves into the mechanistic intricacies of key transformations, offers detailed experimental protocols, and presents quantitative data to inform process optimization. Furthermore, alternative approaches to the 2H-indazole scaffold are discussed, providing a broader context for synthetic strategy.

Introduction: The Significance of this compound

This compound (CAS 60518-59-4) is a key building block in medicinal chemistry. Its structural motif is present in a variety of pharmacologically active molecules. The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The specific substitution pattern of this compound, featuring a methyl group at the N2 position and an amine at the C5 position, makes it a vital precursor for the synthesis of targeted therapeutics, including kinase inhibitors. A thorough understanding of its synthesis is therefore paramount for researchers engaged in the discovery and development of new chemical entities.

The Primary Synthetic Pathway: From 5-Nitroindazole

The most established and widely utilized synthetic route to this compound begins with 5-nitroindazole. This pathway can be logically dissected into three main stages: the synthesis of the 5-nitroindazole starting material, the regioselective N-methylation to form the key intermediate 2-methyl-5-nitro-2H-indazole, and the final reduction of the nitro group to the target amine.

Stage 1: Synthesis of the Starting Material, 5-Nitroindazole

The journey begins with the synthesis of 5-nitroindazole, a stable, crystalline solid. A common and effective method for its preparation is the diazotization of 2-amino-5-nitrotoluene, followed by intramolecular cyclization.[1]

Experimental Protocol: Synthesis of 5-Nitroindazole [1]

-

Materials: 2-amino-5-nitrotoluene, glacial acetic acid, sodium nitrite, water, methanol, decolorizing charcoal.

-

Procedure:

-

In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

-

Cool the solution to 15-20°C in an ice bath.

-

In a separate beaker, dissolve 25 g (0.36 mole) of sodium nitrite in 60 ml of water.

-

Add the sodium nitrite solution to the stirred acetic acid solution all at once, ensuring the temperature does not exceed 25°C.

-

Continue stirring for 15 minutes to complete the diazotization.

-

Allow the solution to stand at room temperature for 3 days.

-

Concentrate the solution on a steam bath under reduced pressure.

-

Add 200 ml of water to the residue and transfer to a beaker to form a slurry.

-

Filter the crude product, wash thoroughly with cold water, and dry at 80-90°C.

-

Recrystallize the crude material from 650 ml of boiling methanol with 5 g of decolorizing charcoal to yield pale yellow needles of 5-nitroindazole.

-

-

Expected Yield: 72-80%[1]

Stage 2: Regioselective N-Methylation of 5-Nitroindazole

A critical step in this synthesis is the methylation of 5-nitroindazole. The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated, leading to a mixture of regioisomers. For the synthesis of the desired product, methylation must occur selectively at the N2 position.

The regiochemical outcome of the alkylation is highly dependent on the reaction conditions. While the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, the N2-alkylation can be favored under specific conditions.[2][3] Quantum mechanical (QM) analyses suggest that the energy barrier for N2 alkylation can be lower than that for N1 alkylation, particularly when considering the tautomeric equilibrium of the starting indazole.[4] The reaction proceeds via nucleophilic attack of one of the indazole nitrogens on the methylating agent. Under acidic conditions, the alkylating agent is activated by protonation. The transition state leading to the N2-methylated product is often energetically favored, leading to high regioselectivity.[4]

Experimental Protocol: N2-Methylation of 5-Nitroindazole

A reliable method for achieving N2-selectivity involves the use of a methylating agent like dimethyl carbonate in the presence of a base such as triethylenediamine (DABCO) in a polar aprotic solvent.[5]

-

Materials: 5-nitroindazole, triethylenediamine (DABCO), N,N-dimethylformamide (DMF), dimethyl carbonate (DMC).

-

Procedure:

-

Dissolve 5-nitroindazole and an equimolar amount of triethylenediamine in DMF.

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add a slight excess (e.g., 1.2 equivalents) of dimethyl carbonate dropwise.

-

Heat the reaction mixture to reflux and stir for several hours (e.g., 6 hours), monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Precipitate the product by adding water and stirring for 15 minutes.

-

Collect the solid 2-methyl-5-nitro-2H-indazole by filtration and dry.

-

Stage 3: Reduction of 2-methyl-5-nitro-2H-indazole

The final step is the reduction of the nitro group of 2-methyl-5-nitro-2H-indazole to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Palladium on activated carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitroarenes.[6][7] The reaction is typically carried out under a hydrogen atmosphere in a protic solvent, which can accelerate the reaction rate.[6]

Experimental Protocol: Catalytic Hydrogenation of 2-methyl-5-nitro-2H-indazole

-

Materials: 2-methyl-5-nitro-2H-indazole, 5% or 10% Palladium on carbon (Pd/C), methanol or ethanol, hydrogen gas source.

-

Procedure:

-

In a suitable hydrogenation vessel, suspend 2-methyl-5-nitro-2H-indazole in methanol or ethanol.

-

Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable, especially when dry. Handle with care.[6]

-

Seal the vessel and purge several times with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically atmospheric pressure via a balloon or higher pressure in an autoclave) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet to prevent ignition.[7]

-

Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Synthetic Pathway Overview and Data Summary

The primary synthetic route is summarized in the workflow diagram below.

Caption: Primary synthetic pathway to this compound.

Table 1: Summary of Yields for the Primary Synthetic Pathway

| Step | Starting Material | Product | Typical Yield (%) | Reference |

| 1 | 2-Amino-5-nitrotoluene | 5-Nitroindazole | 72-80 | [1] |

| 2 | 5-Nitroindazole | 2-Methyl-5-nitro-2H-indazole | High (Specific yield varies) | [5] |

| 3 | 2-Methyl-5-nitro-2H-indazole | This compound | High (Often quantitative) | General Procedure |

Alternative Synthetic Approaches to the 2H-Indazole Core

While the pathway from 5-nitroindazole is the most direct for the target molecule, other methods exist for the construction of the 2H-indazole scaffold, which could potentially be adapted. These often provide access to a variety of substituted indazoles.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles from o-nitrobenzyl amines or related starting materials.[8][9] The reaction proceeds through an in-situ redox process under basic conditions, generating a key nitroso intermediate that undergoes intramolecular cyclization.[8] This method avoids the use of expensive or toxic metals and proceeds under relatively mild conditions.[10]

Caption: Generalized scheme of the Davis-Beirut reaction.

While this reaction is versatile, its application to generate the specific 5-amino-2-methyl-2H-indazole would require a suitably substituted o-nitrobenzylamine precursor, which may not be as readily available as 5-nitroindazole.

Copper-Catalyzed Three-Component Reaction

A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, has been developed for the synthesis of 2H-indazoles.[11][12] This method offers a broad substrate scope and high tolerance for various functional groups.

Caption: Copper-catalyzed three-component synthesis of 2H-indazoles.

To apply this to the target molecule, one would need to start with a 2-bromo-4-aminobenzaldehyde (or a protected version) and methylamine. The availability and stability of the starting materials would be key considerations.

Conclusion

The synthesis of this compound is most reliably achieved through a three-stage process starting from 2-amino-5-nitrotoluene. The key challenges in this route are the initial synthesis of 5-nitroindazole and the subsequent regioselective N-methylation, which can be overcome with carefully controlled reaction conditions. The final reduction of the nitro group is a standard and high-yielding transformation. This guide has provided detailed protocols and mechanistic insights to enable researchers to confidently and efficiently synthesize this important pharmaceutical intermediate. While alternative methods for constructing the 2H-indazole core exist, the pathway via 5-nitroindazole remains the most practical and well-documented approach.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. d-nb.info [d-nb.info]

- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. benchchem.com [benchchem.com]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. reddit.com [reddit.com]

- 8. Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caribjscitech.com [caribjscitech.com]

- 12. 2H-Indazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Solubility of 2-methyl-2H-indazol-5-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, understanding the physicochemical properties of a compound is paramount to its success. Among these, solubility stands out as a critical determinant of a drug candidate's viability.[1][2] Poor solubility can lead to a cascade of challenges, including inconsistent results in biological assays, low bioavailability, and difficulties in formulation.[3] This guide provides a comprehensive overview of the solubility of 2-methyl-2H-indazol-5-amine, a key building block in medicinal chemistry, in various organic solvents.[4] As a Senior Application Scientist, this document is structured to provide not only theoretical insights but also practical, field-proven methodologies for researchers to accurately assess solubility in their own laboratories.

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5][6] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, making a thorough understanding of its solubility profile essential for its effective use in synthetic and medicinal chemistry.[4]

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The principle of "like dissolves like" serves as a fundamental guideline, where substances with similar polarities tend to be miscible. The physicochemical properties of this compound (CAS: 60518-59-4) provide the basis for predicting its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | [7] |

| Molecular Weight | 147.18 g/mol | [7] |

| Melting Point | 125 °C | [7] |

| Boiling Point | 354.8 °C (Predicted) | [7] |

| Density | 1.27 g/cm³ (Predicted) | [7] |

| pKa | 3.65 ± 0.10 (Predicted) | [7] |

| LogP | 1.73670 | [7] |

The presence of the amine group (-NH₂) and the nitrogen atoms within the indazole ring allows for hydrogen bonding, which can influence its solubility in protic solvents. The LogP value of 1.73670 suggests a degree of lipophilicity, indicating that the molecule will have an affinity for both polar and non-polar organic solvents.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid solvent is a thermodynamic process governed by the free energy change of the system. For a substance to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the solid and the pure solvent. This process can be conceptually broken down into three steps:

-

Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the solid crystal.

-

Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solid to have appreciable solubility, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions.

Predicted and Qualitative Solubility Profile of this compound

The following table provides a predicted qualitative solubility profile. It is crucial to note that these are predictions and should be experimentally verified.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | The amine and indazole nitrogens can act as hydrogen bond acceptors, and the amine protons as hydrogen bond donors, interacting favorably with the hydroxyl group of methanol. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's hydroxyl group can engage in hydrogen bonding with the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.[9] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | The moderate polarity of DCM and its ability to engage in dipole-dipole interactions suggest good solubility. |

| Chloroform | Polar Aprotic | Soluble | Similar to DCM, chloroform's polarity should facilitate the dissolution of the compound. |

| Toluene | Non-polar | Sparingly Soluble | The non-polar nature of toluene makes it a less favorable solvent for a molecule with hydrogen bonding capabilities. |

| Hexane | Non-polar | Insoluble | The significant difference in polarity between hexane and the solute would likely result in very poor solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable quantitative solubility data, a well-designed experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[10]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Allow the samples to shake for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC-UV.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the original undiluted solution, taking into account the dilution factor. The result can be expressed in mg/mL or molarity.

-

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility of this compound in organic solvents. While specific quantitative data is not widely published, a strong predictive understanding can be derived from its physicochemical properties and comparison with structurally related molecules. The detailed experimental protocol provided herein offers a robust methodology for researchers to determine precise solubility values, thereby facilitating the effective use of this important building block in drug discovery and development. Accurate solubility data is a cornerstone of successful preclinical development, and the principles and methods outlined in this guide are intended to empower researchers in this critical endeavor.

References

- 1. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubility experimental methods.pptx [slideshare.net]

- 3. pharmatutor.org [pharmatutor.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Quality this compound 60518-59-4 In Stock with Immediately Delivery [whsysbio.net]

- 8. chembk.com [chembk.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

An In-depth Technical Guide to the Physical Properties of 2-Methyl-2H-indazol-5-amine

In the landscape of pharmaceutical research and development, the journey from a promising molecular entity to a viable drug candidate is paved with rigorous scientific evaluation. Before embarking on costly and complex biological assays, a foundational understanding of a compound's physical properties is paramount. These characteristics—often termed physicochemical properties—are the bedrock upon which formulation, pharmacokinetics, and ultimately, therapeutic efficacy are built. They are not merely data points but rather predictive indicators of a molecule's behavior in a biological system.

This guide provides a detailed examination of the core physical properties of this compound (CAS No. 60518-59-4), a heterocyclic amine featuring the indazole scaffold. The indazole motif is of significant pharmacological interest, forming the core of numerous compounds investigated for anticancer, anti-inflammatory, and neurodegenerative applications.[1] A thorough characterization of this intermediate is therefore crucial for researchers and drug development professionals aiming to leverage its structure in creating novel therapeutics.[2][3] This document moves beyond a simple recitation of values, offering insights into the causality behind experimental choices and the practical implications of each property in a drug development context.

Core Physicochemical Properties: A Quantitative Overview

The initial phase of characterizing any new chemical entity involves determining its fundamental physical and chemical constants. This data provides a snapshot of the molecule's identity, purity, and potential behavior. For this compound, the key properties are summarized below.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₈H₉N₃ | Defines the elemental composition and is the basis for molecular weight calculation.[4][5] |

| Molecular Weight | 147.18 g/mol | Influences diffusion rates and membrane transport; a key parameter in Lipinski's Rule of Five for oral bioavailability.[4][5] |

| Appearance | Brown crystalline powder | Provides a qualitative check for identity and purity.[6] |

| Melting Point | 125 °C | A sharp melting point is a primary indicator of purity for a crystalline solid. It also informs on the compound's thermal stability and lattice energy.[4] |

| Boiling Point | 354.8 °C at 760 mmHg | Indicates volatility and thermal stability at higher temperatures, relevant for manufacturing and purification processes.[4] |

| Density | 1.27 g/cm³ | Important for formulation, especially for solid dosage forms, and for process engineering calculations.[4] |

| pKa (Predicted) | 3.65 ± 0.10 | Predicts the degree of ionization at different physiological pH values, which critically impacts solubility, absorption, and receptor binding.[4] |

| LogP (Predicted) | 1.73670 | Measures lipophilicity, a key determinant of a drug's ability to cross biological membranes and its potential for metabolism and toxicity.[4] |

Experimental Protocols for Core Property Determination

Synthesizing technical accuracy with field-proven insights requires standardized, self-validating experimental protocols. The following sections detail the methodologies for determining two of the most critical physical properties: melting point and aqueous solubility.

Melting Point Determination: Assessing Purity and Identity

Expertise & Rationale: The determination of a melting point is one of the oldest and most reliable methods for assessing the purity of a crystalline organic compound.[7] A pure substance will typically melt over a very narrow temperature range (0.5-1.0°C). The presence of even small amounts of miscible impurities disrupts the crystal lattice, resulting in a lower and broader melting point range. Therefore, this experiment serves as a crucial, early-stage quality control checkpoint. The capillary method described here is chosen for its efficiency and requirement for only a small amount of sample.

Detailed Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of this compound onto a clean, dry watch glass.

-

Using a spatula, crush the crystalline powder into a fine, uniform consistency to ensure efficient packing.

-

-

Capillary Tube Loading:

-

Take a glass capillary tube (sealed at one end) and press the open end into the pile of the powdered sample. A small amount of solid will be forced into the tube.

-

To pack the sample tightly into the bottom of the tube, turn the tube sealed-end-down and gently tap it on a hard surface, or drop it down a long, narrow glass tube.[8]

-

The final packed sample height should be approximately 1-2 mm.[7][9]

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Set the apparatus to heat at a rapid rate until the temperature is approximately 20°C below the expected melting point (125°C).[8]

-

Crucial Step: Reduce the heating rate to a slow and steady 1-2°C per minute. This slow ramp rate is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first droplet of liquid appears.[8]

-

Continue observing and record the temperature (T2) at which the last solid crystal melts into a clear liquid.

-

-

Reporting:

-

The melting point is reported as the range T1 – T2.

-

For validation, allow the apparatus to cool and repeat the measurement with a fresh sample. Consistent results confirm the accuracy of the determination.

-

Workflow Visualization: Melting Point Determination

Caption: Workflow for capillary melting point determination.

Aqueous Solubility: Simulating Physiological Conditions

Expertise & Rationale: Aqueous solubility is arguably one of the most critical physicochemical properties for any orally administered drug candidate. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[10] The World Health Organization (WHO) and other regulatory bodies use pH-dependent solubility data to classify drugs under the Biopharmaceutics Classification System (BCS), which can allow for biowaivers of in vivo bioequivalence studies.[11][12] The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[13] It is designed to measure the true saturation point of a compound in a given solvent after sufficient time has been allowed for equilibrium to be reached between the solid and dissolved states.

Detailed Step-by-Step Methodology:

-

Media Preparation:

-

Prepare three aqueous buffer solutions at pH 1.2 (simulating gastric fluid), pH 4.5, and pH 6.8 (simulating intestinal fluid) according to standard pharmacopeial procedures.[12]

-

-

Equilibrium Setup:

-

In separate glass vials, add an excess amount of this compound to a known volume (e.g., 10 mL) of each buffer. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

-

Seal the vials securely.

-

Place the vials in a shaking incubator set to a constant temperature, typically 37 ± 1 °C, to mimic physiological conditions.[11]

-

Agitate the samples for a predetermined period, often 24 to 48 hours, to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.[11]

-

-

Sample Separation:

-

After incubation, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear liquid phase).

-

It is critical to separate the liquid from any remaining solid particles. This is achieved by filtering the aliquot through a fine-pore filter (e.g., 0.22 µm) or by high-speed centrifugation. This step prevents artificially inflated concentration readings.[13]

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase.

-

Determine the concentration of dissolved this compound in the diluted sample using a validated, stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original solubility in mg/mL or µg/mL by accounting for the dilution factor.

-

-

Validation:

-

The experiment should be run in triplicate for each pH condition to ensure reproducibility.

-

Workflow Visualization: Shake-Flask Solubility Assessment

Caption: Workflow for shake-flask equilibrium solubility.

Interpretation and Interrelation of Physicochemical Properties

The true power of physicochemical profiling lies in understanding how these properties interrelate and collectively influence a compound's potential as a drug. No single parameter can be viewed in isolation.

Expertise & Rationale: A medicinal chemist uses this data to build a holistic profile of the molecule. The predicted pKa of 3.65 suggests that this compound is a weak base. This means it will be predominantly protonated and ionized (and likely more soluble) in the low pH of the stomach, but will become increasingly neutral and less soluble as it transitions to the higher pH of the small intestine. The LogP value of 1.73 indicates moderate lipophilicity. A compound that is too lipophilic may have poor aqueous solubility and get trapped in fat tissues, while one that is too hydrophilic may not be able to cross the lipid bilayers of cell membranes. The value of 1.73 is within a favorable range for balancing solubility and permeability, which are often opposing properties.[14]

This interplay is crucial for predicting oral absorption and guiding formulation strategies. For instance, if solubility at intestinal pH is found to be low, formulation scientists might explore amorphous solid dispersions or salt forms to enhance dissolution.

Logical Relationship Visualization: Properties and Their Impact

Caption: Interrelation of physical properties and their impact on drug development.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its physicochemical profile, characterized by a melting point of 125°C, a predicted pKa of 3.65, and a predicted LogP of 1.73, provides a solid foundation for its application in drug discovery programs.[4] Understanding these properties through robust and reproducible experimental protocols, such as the capillary method for melting point and the shake-flask method for solubility, is not merely an academic exercise. It is a critical, data-driven approach that enables scientists to make informed decisions, mitigate risks, and rationally design molecules with a higher probability of success as therapeutic agents. This guide serves as a technical blueprint for such an evaluation, emphasizing the synergy between accurate measurement and expert interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy Quality this compound 60518-59-4 In Stock with Immediately Delivery [whsysbio.net]

- 5. 2-Methyl-2H-indazol-5-ylamine | 60518-59-4 | FM53497 [biosynth.com]

- 6. chemimpex.com [chemimpex.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. books.rsc.org [books.rsc.org]

Methodological & Application

Synthesis of 2-methyl-2H-indazol-5-amine: An Essential Building Block for Pharmaceutical Research

Introduction

2-methyl-2H-indazol-5-amine is a pivotal heterocyclic amine that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Notably, this compound is a key precursor for the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain cancers.[2][3] This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol is structured to provide not just a series of steps, but a deeper understanding of the chemical transformations and the rationale behind the experimental choices.

Synthetic Strategy Overview

The synthesis of this compound is most commonly achieved through a two-step process starting from 5-nitroindazole. The overall synthetic pathway involves:

-

N-methylation of 5-nitroindazole: This step introduces the methyl group onto one of the nitrogen atoms of the indazole ring. This reaction typically yields a mixture of two regioisomers: the desired 2-methyl-5-nitro-2H-indazole and the isomeric 1-methyl-5-nitro-1H-indazole.

-

Separation of Isomers: The successful isolation of the pure 2-methyl-5-nitro-2H-indazole is a critical step, which can be achieved by column chromatography or selective recrystallization.

-

Reduction of the Nitro Group: The nitro group of 2-methyl-5-nitro-2H-indazole is then reduced to the corresponding amine, yielding the final product, this compound.

This guide will provide detailed protocols for each of these stages, along with insights into the underlying chemistry and practical considerations for a successful synthesis.

Visualizing the Synthesis

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of the Precursor - 5-Nitroindazole

While 5-nitroindazole is commercially available, for completeness, a reliable synthesis protocol starting from 2-amino-5-nitrotoluene is provided below. This method is based on a well-established diazotization and cyclization reaction.

Materials and Reagents

| Reagent | Formula | M.W. | Quantity | Notes |

| 2-amino-5-nitrotoluene | C₇H₈N₂O₂ | 152.15 | 55 g (0.36 mol) | Toxic, handle with care. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 2.5 L | Corrosive. |

| Sodium Nitrite | NaNO₂ | 69.00 | 25 g (0.36 mol) | Oxidizer, toxic. |

| Water | H₂O | 18.02 | 60 mL | |

| Methanol | CH₃OH | 32.04 | ~650 mL | Flammable, toxic. |

| Decolorizing Charcoal | C | 12.01 | 5 g |

Protocol

-

In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mol) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

-

Cool the solution to 15-20°C in an ice bath.

-

In a separate beaker, dissolve 25 g (0.36 mol) of sodium nitrite in 60 mL of water.

-

Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene all at once. The temperature should not exceed 25°C.

-

Continue stirring for 15 minutes to complete the diazotization.

-

Allow the solution to stand at room temperature for 3 days.

-

Concentrate the reaction mixture under reduced pressure on a steam bath.

-

Add 200 mL of water to the residue and transfer the slurry to a beaker.

-

Filter the crude product, wash it thoroughly with cold water, and dry it in an oven at 80-90°C.

-

For purification, recrystallize the crude product from approximately 650 mL of boiling methanol with 5 g of decolorizing charcoal.

-

Filter the hot solution and allow the filtrate to cool to obtain pale yellow needles of 5-nitroindazole.

Expected Yield: 42-47 g (72-80%). Melting Point: 208-209°C.

Part 2: N-Methylation of 5-Nitroindazole and Isomer Separation

The methylation of 5-nitroindazole is a critical step that requires careful control to manage the formation of regioisomers. The following protocol provides a method that, while producing a mixture, allows for the subsequent separation of the desired N2-methylated product.

Materials and Reagents

| Reagent | Formula | M.W. | Quantity | Notes |

| 5-Nitroindazole | C₇H₅N₃O₂ | 163.13 | 10.0 g (61.3 mmol) | |

| Cesium Carbonate | Cs₂CO₃ | 325.82 | 23.9 g (73.6 mmol) | Hygroscopic. |

| Iodomethane | CH₃I | 141.94 | 4.2 mL (67.4 mmol) | Highly Toxic and Carcinogen. Handle in a fume hood with appropriate PPE. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | Flammable, peroxide former. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Flammable. |

| Hexane | C₆H₁₄ | 86.18 | As needed | Flammable. |

| Silica Gel | SiO₂ | 60.08 | As needed | For column chromatography. |

Protocol: Methylation

-

To a 500 mL round-bottom flask, add 5-nitroindazole (10.0 g, 61.3 mmol) and anhydrous THF (250 mL).

-

Cool the mixture to 0°C in an ice bath with magnetic stirring.

-

Add cesium carbonate (23.9 g, 73.6 mmol) to the suspension.

-

After stirring for 15 minutes at 0°C, add iodomethane (4.2 mL, 67.4 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mixture of 1-methyl-5-nitro-1H-indazole and 2-methyl-5-nitro-2H-indazole.

Protocol: Isomer Separation by Column Chromatography

The separation of the N1 and N2 isomers is crucial and can be effectively achieved using silica gel column chromatography.

-

Prepare a silica gel column using a suitable eluent system. A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

-

Dissolve the crude isomeric mixture in a minimal amount of dichloromethane or the initial eluent.

-

Load the sample onto the column and begin elution.

-

Collect fractions and monitor them by TLC to identify the separated isomers. The 2-methyl isomer is generally more polar than the 1-methyl isomer.

-

Combine the fractions containing the pure 2-methyl-5-nitro-2H-indazole and concentrate under reduced pressure to yield a yellow to orange crystalline solid.[2]

Characterization of 2-methyl-5-nitro-2H-indazole:

-

Molecular Formula: C₈H₇N₃O₂[4]

-

Molecular Weight: 177.16 g/mol [4]

-

Appearance: Yellow to orange crystalline solid[2]

-

¹H NMR (CDCl₃): Spectroscopic data can be found in the literature to confirm the structure.[5]

-

IR Spectrum: Available in public databases such as the NIST WebBook.[6]

Part 3: Reduction of 2-methyl-5-nitro-2H-indazole

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.

Materials and Reagents

| Reagent | Formula | M.W. | Quantity | Notes |

| 2-methyl-5-nitro-2H-indazole | C₈H₇N₃O₂ | 177.16 | 5.0 g (28.2 mmol) | |

| Palladium on Carbon (10%) | Pd/C | - | ~0.5 g (10 wt%) | Pyrophoric when dry. Handle with care. |

| Methanol | CH₃OH | 32.04 | 100 mL | Flammable, toxic. |

| Dichloromethane | CH₂Cl₂ | 84.93 | 50 mL | Volatile, suspected carcinogen. |

| Hydrogen Gas | H₂ | 2.02 | As needed | Highly flammable. |

| Celite® | - | - | As needed | Filter aid. |

Protocol: Catalytic Hydrogenation

Caption: Experimental workflow for the reduction of 2-methyl-5-nitro-2H-indazole.

-

In a hydrogenation flask, dissolve 2-methyl-5-nitro-2H-indazole (5.0 g, 28.2 mmol) in a mixture of methanol (100 mL) and dichloromethane (50 mL).

-

Carefully add 10% palladium on carbon (0.5 g, 10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Securely attach a balloon filled with hydrogen gas to the flask.

-

Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process 3-5 times to ensure the atmosphere is saturated with hydrogen.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-6 hours).

-

Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

-